molecular formula C21H27ClN4O8 B1436967 Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride CAS No. 2376990-30-4

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

Cat. No. B1436967
M. Wt: 498.9 g/mol
InChI Key: CPJQBYYTYFGXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthesized conjugate formulation designed as an E3 ligase ligand-linker conjugate . It incorporates a cereblon ligand based on Thalidomide and a linker component commonly utilized in PROTAC technology .


Synthesis Analysis

The synthesis of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride involves the incorporation of a cereblon ligand derived from Thalidomide and a 2-unit PEG linker . It’s commonly used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is 498.92 . The molecular formula is C21H27ClN4O8 .


Chemical Reactions Analysis

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a 2-unit PEG linker used in PROTAC technology .


Physical And Chemical Properties Analysis

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a solid substance . It’s recommended to store it at -20°C .

Scientific Research Applications

Mucosal Healing in Crohn's Disease

Thalidomide has demonstrated efficacy in treating refractory Crohn's disease (CD), especially in patients intolerant to anti-TNF-α therapies. Scribano et al. (2014) reported the effectiveness of thalidomide in achieving clinical remission and endoscopic healing of mucosal lesions in patients with moderate-to-severe CD who were not responsive to anti-TNF-α therapies (Scribano et al., 2014).

Overcoming Drug Resistance in Multiple Myeloma

Thalidomide and its analogs have shown clinical activity against multiple myeloma (MM) that is refractory to conventional therapy. Hideshima et al. (2000) outlined the mechanisms of anti-tumor activity of Thal and its potent analogs, highlighting their role in inducing apoptosis or G1 growth arrest in MM cell lines and patient MM cells resistant to standard treatments (Hideshima et al., 2000).

Immunomodulatory Effects

Thalidomide's immunomodulatory effects have been exploited in treating a range of autoimmune disorders and inflammatory pathologies. Millrine and Kishimoto (2017) discussed the structural and experimental observations that have improved our understanding of IMiD therapy in immunological disorders, suggesting potential applications in systemic lupus erythmatosus (SLE) and inflammatory bowel disease (IBD) (Millrine & Kishimoto, 2017).

Anti-Angiogenic Properties

Thalidomide's ability to inhibit angiogenesis has been a focal point of research, particularly in the context of cancer therapy. Studies have demonstrated its potential in restricting tumor growth by impeding the formation of new blood vessels necessary for tumor development and metastasis. Zhu et al. (2003) synthesized and evaluated a series of thiothalidomides and analogues for their TNF-alpha inhibitory activity, revealing that specific analogues significantly inhibited TNF-alpha secretion compared to thalidomide, hinting at their utility in cancer treatment through anti-angiogenic effects (Zhu et al., 2003).

Exploring Molecular Targets

Research has also focused on identifying the primary molecular targets of thalidomide's teratogenic and therapeutic effects. Ito et al. (2010) demonstrated that thalidomide exerts teratogenic effects by binding to the protein cereblon, inhibiting its activity in limb development. This discovery not only shed light on the mechanism of thalidomide's action but also opened pathways for developing thalidomide derivatives without teratogenic activity (Ito et al., 2010).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is ready for conjugation to target proteins for PROTAC R&D . It’s a reagent grade compound used for research purposes .

properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJQBYYTYFGXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 2
Reactant of Route 2
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 3
Reactant of Route 3
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 4
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 5
Reactant of Route 5
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 6
Reactant of Route 6
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.